

Application Notes and Protocols for N-(2-iodophenyl)methanesulfonamide in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: N-(2-iodophenyl)methanesulfonamide

Cat. No.: B1298369

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Introduction

N-(2-iodophenyl)methanesulfonamide is a versatile precursor molecule of significant interest in the pharmaceutical industry. Its unique structure, featuring a reactive iodine atom and a methanesulfonamide group, makes it an ideal starting material for the synthesis of a variety of complex organic molecules with potential therapeutic applications. The presence of the aryl iodide facilitates palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, which are cornerstone transformations in modern drug discovery. This allows for the efficient construction of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the assembly of diverse molecular scaffolds.

This document provides detailed application notes and experimental protocols for the use of **N-(2-iodophenyl)methanesulfonamide** in the synthesis of key pharmaceutical intermediates and scaffolds, including biaryl sulfonamides and carbazoles. Additionally, its potential role in the synthesis of kinase inhibitors is discussed.

Key Applications

The primary utility of **N-(2-iodophenyl)methanesulfonamide** in pharmaceutical synthesis lies in its participation in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly reactive towards oxidative addition to a palladium(0) center, initiating the catalytic cycle.

Suzuki-Miyaura Coupling for the Synthesis of Biaryl Sulfonamides

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The reaction of **N-(2-iodophenyl)methanesulfonamide** with various arylboronic acids provides access to a wide range of N-(biphenyl-2-yl)methanesulfonamide derivatives. These biaryl sulfonamides are important structural motifs in many biologically active compounds.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

- **N-(2-iodophenyl)methanesulfonamide**
- Arylboronic acid (1.2 equivalents)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 2 mol%)
- Triphenylphosphine (PPh_3 , 8 mol%)
- Potassium carbonate (K_2CO_3 , 2.0 equivalents)
- Toluene
- Water

Procedure:

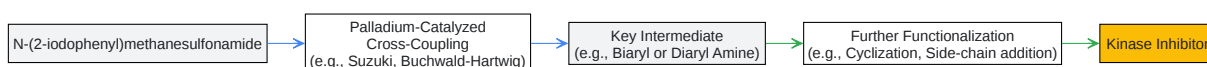
- To a dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add **N-(2-iodophenyl)methanesulfonamide** (1.0 eq), the arylboronic acid (1.2 eq), $\text{Pd}(\text{OAc})_2$ (0.02 eq), PPh_3 (0.08 eq), and K_2CO_3 (2.0 eq).

- Add a 4:1 mixture of toluene and water to the flask.
- Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
- Purify the crude product by column chromatography on silica gel to afford the desired biaryl sulfonamide.

Data Presentation:

Entry	Arylboronic Acid	Product	Yield (%)
1	Phenylboronic acid	N-(biphenyl-2-yl)methanesulfonamide	85-95
2	4-Methoxyphenylboronic acid	N-(4'-methoxybiphenyl-2-yl)methanesulfonamide	80-90
3	3-Pyridinylboronic acid	N-(2-(pyridin-3-yl)phenyl)methanesulfonamide	75-85

Note: Yields are indicative and can vary based on the specific substrate and reaction conditions.



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